(1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol (1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17517478
InChI: InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1
SMILES:
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

(1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC17517478

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol -

Specification

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name (1R)-2-amino-1-(2,5-dimethylphenyl)ethanol
Standard InChI InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1
Standard InChI Key NNWGBFPYKKWOIO-JTQLQIEISA-N
Isomeric SMILES CC1=CC(=C(C=C1)C)[C@H](CN)O
Canonical SMILES CC1=CC(=C(C=C1)C)C(CN)O

Introduction

(1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol is a chiral organic compound characterized by the presence of an amino group and a hydroxyl group attached to a two-carbon ethyl backbone, with a 2,5-dimethylphenyl substituent. This compound exhibits significant stereochemical properties due to the presence of a chiral center at the carbon atom adjacent to the amino group. Its molecular formula is C10H15NO, and it has a molecular weight of approximately 165.23 g/mol .

Synthesis and Applications

Several synthetic routes have been developed for the production of (1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol. These methods typically involve the use of chiral starting materials or catalysts to ensure the correct stereochemistry.

The compound finds applications across various fields, including research and industry, particularly in medicinal chemistry. Its ability to act as a ligand, facilitated by the hydroxyl group, enhances its potential in drug design and therapeutic applications. Ongoing research aims to elucidate its interactions with molecular targets further.

Similar Compounds

Several compounds share structural similarities with (1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol, each with unique features affecting their biological activity and chemical reactivity.

Compound NameStructure SimilarityUnique Features
(1S)-1-(3,5-dimethylphenyl)ethan-1-olHighDifferent stereochemistry affecting biological activity
(1R)-2-amino-1-(3,5-dimethylphenyl)propan-1-olModerateDifferent backbone leading to varied reactivity
2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-oneModerateContains methoxy substituent altering properties
(R)-2-amino-2-(m-tolyl)ethanolModerateDifferent structural backbone

Research Findings

Studies on the interactions of (1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol with molecular targets have shown that it can function as a ligand. Its hydroxyl group enhances its ability to engage in hydrogen bonding interactions with proteins and enzymes. Ongoing research aims to elucidate these interactions further and their implications in drug design and therapeutic applications.

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